N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8991098
InChI: InChI=1S/C23H25N3/c1-19-9-11-20(12-10-19)17-24-26-15-13-25(14-16-26)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12,17H,13-16,18H2,1H3/b24-17+
SMILES: CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C23H25N3
Molecular Weight: 343.5 g/mol

N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC8991098

Molecular Formula: C23H25N3

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine -

Specification

Molecular Formula C23H25N3
Molecular Weight 343.5 g/mol
IUPAC Name (E)-1-(4-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Standard InChI InChI=1S/C23H25N3/c1-19-9-11-20(12-10-19)17-24-26-15-13-25(14-16-26)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12,17H,13-16,18H2,1H3/b24-17+
Standard InChI Key ZAFZFHKXBQMQPR-JJIBRWJFSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
SMILES CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Canonical SMILES CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Introduction

N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound featuring a piperazine ring, a benzylidene group, and a naphthylmethyl substituent. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its bioactive properties. The molecular formula of this compound is reported differently across sources, with one source indicating C₂₁H₂₃N₃, suggesting a molecular weight of approximately 333.43 g/mol.

Structural Characteristics

The compound's structure includes a piperazine core linked to a 4-methylbenzylidene group and a 1-naphthylmethyl group. This configuration suggests potential interactions with biological targets, particularly in the central nervous system. The presence of both aromatic and aliphatic components contributes to its biological activity and pharmacological properties.

Synthesis

The synthesis of N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves a condensation reaction between 4-benzylpiperazine and an appropriate aldehyde or ketone. This process forms a Schiff base, characterized by a double bond between nitrogen and carbon.

Biological Activity and Potential Applications

Research indicates that this compound may exhibit binding affinity towards serotonin and dopamine receptors, contributing to its pharmacological profile. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound shares structural similarities with other piperazine derivatives known for their pharmacological activities, such as antidepressant and anxiolytic effects.

Analytical Techniques

Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize the properties of N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine comprehensively.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-BenzylpiperazinePiperazine ring with a benzyl groupAntidepressant, anxiolytic
1-(2-Methoxyphenyl)piperazinePiperazine ring with methoxyphenyl groupAntidepressant
4-(1-Naphthyl)piperidinePiperidine ring with naphthyl substitutionAnalgesic, antipsychotic
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinaminePiperazine ring with naphthyl and methylbenzyl groupsPotential for serotonin and dopamine receptor interactions

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